4-(1H-indazol-1-yl)-4-oxobutanoic acid
Description
BenchChem offers high-quality 4-(1H-indazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-indazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-indazol-1-yl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(5-6-11(15)16)13-9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJCCTOSANBWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Application of Indazole Succinic Acid Conjugates in Drug Discovery
Foreword: The Strategic Imperative for Indazole Succinic Acid Conjugates
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the indazole core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[3][4] However, the full potential of an indazole-based therapeutic is often realized through its targeted delivery or by elucidating its mechanism of action within a biological system. This necessitates the strategic conjugation of the indazole moiety to other functional molecules, such as targeting proteins, fluorescent probes, or pharmacokinetic modifiers.
This technical guide focuses on the application of succinic acid as a bifunctional linker to create versatile indazole conjugates. The succinate linker provides a short, flexible, and hydrophilic spacer that can be readily introduced onto a functionalized indazole. The terminal carboxylic acid of the succinate moiety then serves as a versatile handle for subsequent conjugation reactions, most commonly through amide bond formation. This approach allows for the stable and efficient linkage of indazoles to a wide array of biomolecules, thereby expanding their therapeutic and diagnostic applications.
This guide will provide a comprehensive overview of the synthesis, characterization, and application of indazole succinic acid conjugates, with a focus on the underlying scientific principles and practical experimental protocols.
Rationale and Design Considerations for Indazole Succinic Acid Conjugates
The decision to employ a succinic acid linker is driven by several key advantages in the design of complex bioactive molecules:
-
Versatility of the Carboxylic Acid Handle: The terminal carboxyl group of the succinate linker is readily activated for covalent bond formation with primary amines, a common functional group in proteins, peptides, and other biomolecules. This is typically achieved through carbodiimide chemistry, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[5][6]
-
Improved Physicochemical Properties: The introduction of the hydrophilic succinate linker can enhance the aqueous solubility of otherwise poorly soluble indazole derivatives, which is often a critical factor for in vivo applications.
-
Controlled Linkage and Spacing: The succinate linker provides a defined spacer arm between the indazole core and the conjugated molecule. This can be crucial for maintaining the biological activity of both components by minimizing steric hindrance.
-
Linker Stability: The amide bond formed upon conjugation is generally stable under physiological conditions, ensuring that the conjugate remains intact until it reaches its target.[7] While ester-based succinate linkages are susceptible to cleavage by esterases, offering a potential prodrug strategy.[8]
The general workflow for the generation and application of an indazole succinic acid conjugate is depicted below:
Figure 1: General workflow for the synthesis and application of indazole succinic acid conjugates.
Synthesis and Activation of Indazole Succinic Acid Derivatives
This section provides a detailed protocol for the synthesis of an indazole-succinic acid adduct, starting from a commercially available or synthesized amino-indazole, followed by the activation of the terminal carboxylic acid.
Synthesis of 3-Amino-1H-indazole
Numerous synthetic routes to functionalized indazoles have been reported.[9][10] A common and efficient method for the synthesis of 3-amino-1H-indazole from 2-fluorobenzonitrile is provided below as a representative starting material.
Experimental Protocol: Synthesis of 3-Amino-1H-indazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), hydrazine hydrate (3.0 eq), and n-butanol as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold n-butanol, and dry under vacuum to yield 3-amino-1H-indazole.
Synthesis of 4-((1H-Indazol-3-yl)amino)-4-oxobutanoic Acid
The amino group of 3-amino-1H-indazole can readily react with succinic anhydride to form the corresponding succinamic acid derivative.
Experimental Protocol: Synthesis of the Indazole-Succinic Acid Adduct
-
Reaction Setup: Dissolve 3-amino-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Addition of Succinic Anhydride: Add succinic anhydride (1.1 eq) portion-wise to the solution at room temperature with stirring.
-
Reaction: Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, add the reaction mixture to an excess of water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
| Compound | Starting Material | Reagent | Solvent | Yield (%) |
| 3-Amino-1H-indazole | 2-Fluorobenzonitrile | Hydrazine Hydrate | n-Butanol | 85-95 |
| 4-((1H-Indazol-3-yl)amino)-4-oxobutanoic Acid | 3-Amino-1H-indazole | Succinic Anhydride | DMF | 90-98 |
Table 1: Representative yields for the synthesis of the indazole-succinic acid adduct.
Activation of the Terminal Carboxylic Acid
For conjugation to primary amines, the terminal carboxylic acid of the indazole-succinic acid adduct is activated, most commonly as an NHS ester.
Experimental Protocol: EDC/NHS Activation
-
Reaction Setup: Dissolve the indazole-succinic acid adduct (1.0 eq) in anhydrous DMF.
-
Addition of Coupling Reagents: Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Use in Subsequent Step: The resulting solution containing the activated indazole-succinate NHS ester is typically used immediately in the next conjugation step without isolation.
Characterization of Indazole Succinic Acid Conjugates
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the indazole-succinic acid adduct.
-
¹H NMR: Expect to see characteristic signals for the indazole aromatic protons, as well as two new methylene (CH₂) signals from the succinate linker, typically appearing as triplets in the 2.5-3.0 ppm region. The amide N-H proton will appear as a broad singlet.
-
¹³C NMR: The appearance of new signals corresponding to the succinate carbonyl carbons (around 170-175 ppm) and methylene carbons (around 30-35 ppm) confirms the successful conjugation.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Indazole-H | 7.0 - 8.5 | m |
| Succinate-CH₂ | 2.5 - 3.0 | t |
| Amide-NH | 9.0 - 10.0 | br s |
| Carboxyl-OH | 12.0 - 13.0 | br s |
Table 2: Expected ¹H NMR chemical shifts for a representative indazole-succinamic acid.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds with high accuracy, providing further evidence of their identity.
Application: Conjugation to a Targeting Protein and Cellular Imaging
A powerful application of indazole succinic acid conjugates is their attachment to antibodies or other proteins for targeted delivery or to fluorescent probes for imaging applications.[11][12] This section outlines a general protocol for conjugating an activated indazole-succinate to a protein and its subsequent use in cellular imaging.
Figure 2: Workflow for the conjugation of an indazole-succinate to a protein and subsequent cellular imaging.
Experimental Protocol: Protein Conjugation and Imaging
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0. The buffer should not contain primary amines.
-
Conjugation Reaction: Add the freshly prepared solution of activated indazole-succinate NHS ester to the protein solution. The molar ratio of the activated indazole to the protein should be optimized, but a starting point of 10-20 fold molar excess of the indazole derivative is common.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4 °C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove the unreacted indazole derivative and byproducts by dialysis or size-exclusion chromatography (SEC).
-
Characterization: Confirm the conjugation by SDS-PAGE (which will show an increase in the molecular weight of the protein) and determine the degree of labeling using UV-Vis spectroscopy if the indazole has a distinct absorbance.
-
Cellular Imaging: a. Culture target cells on glass-bottom dishes. b. Treat the cells with the indazole-protein conjugate at various concentrations and for different time points. c. Wash the cells with PBS to remove any unbound conjugate. d. Fix and permeabilize the cells if required for intracellular targets. e.g. If the indazole itself is fluorescent, or if it is co-conjugated with a fluorescent dye, visualize the localization of the conjugate within the cells using fluorescence microscopy.
Conclusion and Future Directions
The use of succinic acid as a linker provides a robust and versatile strategy for the development of indazole-based conjugates for a wide range of applications in drug discovery. This guide has provided a foundational framework for the synthesis, activation, conjugation, and characterization of these important molecules. The methodologies described herein are adaptable and can be applied to a variety of indazole cores and target biomolecules.
Future work in this area will likely focus on the development of novel indazole scaffolds with enhanced biological activity and the exploration of different linker technologies to further refine the properties of the resulting conjugates. The principles and protocols outlined in this guide provide a solid starting point for researchers and scientists to explore the exciting potential of indazole succinic acid conjugates in the development of next-generation therapeutics and diagnostics.
References
-
Gaikwad, D. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
-
Hardick, O. (n.d.). Coupling Protocols. Available at: [Link]
-
Catarzi, D., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]
-
Gallavardin, T., et al. (2023). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. Materials Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. Available at: [Link]
- Google Patents. (2006). US6998489B2 - Methods of making indazoles.
-
Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
-
Catarzi, D., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]
-
Saghdani, N., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
-
Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
ResearchGate. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Available at: [Link]
-
Kumar, A., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. Available at: [Link]
-
Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of conjugates with linear succinamic acid linkages. Available at: [Link]
-
Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]
-
Semantic Scholar. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Available at: [Link]
-
Claramunt, R. M., et al. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence umpolung of indazole-based fluorophores. Available at: [Link]
-
Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2026). Synthesis of indazole-based fluorophores. Available at: [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Available at: [Link]
-
Fylaktakidou, K. C., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Proposed cleavage of the succinate linker by esterases followed by the release of free phenytoin. Available at: [Link]
-
Beilstein Journals. (2015). Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. Available at: [Link]
-
ResearchGate. (n.d.). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. Available at: [Link]
-
De Figueiredo, R. M., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Available at: [Link]
-
Organic Syntheses. (n.d.). Indazole. Available at: [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Available at: [Link]
-
Chen, Y.-C., et al. (2019). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. Molecules. Available at: [Link]
-
Chemsrc. (2025). Succinic anhydride. Available at: [Link]
- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Wikipedia. Succinic anhydride. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Methodological & Application
High-Efficiency N-Acylation of 1H-Indazoles: Thermodynamic Control & Regioselective Protocols
Topic: Protocol for N-acylation of 1H-indazole with anhydrides Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists
Abstract & Strategic Overview
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. However, its functionalization presents a classic regioselectivity challenge due to the annular tautomerism between
While alkylation often yields mixtures requiring tedious chromatographic separation, N-acylation with anhydrides is highly
Scientific Foundation: The Regioselectivity Paradox
Tautomerism and Reactivity
Indazole exists in a tautomeric equilibrium. The 1H-tautomer (benzenoid) is thermodynamically more stable than the 2H-tautomer (quinonoid) by approximately 4.5 kcal/mol.
-
(Kinetic Trap): The lone pair on
resides in an orbital orthogonal to the -system, making it more basic and kinetically nucleophilic. -
(Thermodynamic Sink): The
-acyl product preserves the aromaticity of the fused benzene ring. -acylation disrupts this aromaticity, leading to a labile product that readily hydrolyzes or rearranges to the -isomer.
The DMAP Catalytic Cycle
Direct reaction with anhydrides can be sluggish. The addition of DMAP is critical not just for rate acceleration but for ensuring complete conversion to the thermodynamic product. DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium ion , which is then intercepted by the indazole.
Figure 1: DMAP-catalyzed nucleophilic activation mechanism.[1] The formation of the Acyl-Pyridinium species lowers the activation energy, facilitating attack by the less nucleophilic but thermodynamically preferred
Experimental Protocols
Method A: DMAP-Catalyzed Solution Phase (Recommended)
Best for: Valuable substrates, functionalized indazoles, and mild conditions.
Reagents:
-
Substrate: 1H-Indazole derivative (1.0 equiv)[2]
-
Reagent: Acid Anhydride (e.g., Acetic Anhydride,
) (1.2 – 1.5 equiv) -
Catalyst: DMAP (0.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M]
Protocol Steps:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add
(1.2 equiv) followed by DMAP (0.1 equiv). Stir at room temperature (RT) for 5 minutes. -
Acylation: Add the acid anhydride (1.2 equiv) dropwise via syringe.
-
Note: If using trifluoroacetic anhydride (TFAA), cool to 0°C during addition due to exothermicity.
-
-
Monitoring: Stir at RT. Reaction is typically complete within 1–3 hours. Monitor by TLC (Visualize with UV; Indazoles quench fluorescence).
-
Workup: Dilute with DCM. Wash sequentially with saturated
(to remove DMAP/TEA), saturated (to remove excess acid), and brine. -
Purification: Dry organic layer over
, filter, and concentrate. Most -acyl indazoles crystallize upon concentration. If necessary, purify via flash chromatography (typically Hexanes/EtOAc).
Method B: Thermal/Neat (Green Chemistry)
Best for: Simple substrates, large-scale synthesis, robust functional groups.
Protocol Steps:
-
Combine: Mix 1H-indazole (1.0 equiv) and Acid Anhydride (2.0 - 3.0 equiv) in a reaction vessel. No solvent is used.[3][4]
-
Heat: Heat the mixture to 80–100°C (or reflux if using
). -
Duration: Stir for 2–4 hours.
-
Isolation: Cool to RT. Pour the mixture into ice-cold water with vigorous stirring. The
-acyl product typically precipitates as a solid. -
Filtration: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if needed.
Quality Control & Troubleshooting (Self-Validating System)
The primary risk in this protocol is not failure to react, but misidentification of regioisomers. You must validate the
Diagnostic NMR Signature
The most reliable confirmation of
| Feature | 1H-Indazole (Starting Material) | N1-Acyl Indazole (Product) | N2-Acyl Indazole (Rare/Unstable) |
| H-7 Shift | |||
| Mechanism | Normal aromatic shielding | Deshielding via Carbonyl Anisotropy | No anisotropic effect on H-7 |
| Stability | Stable | Stable | Hydrolytically Labile |
Why this works: In the
Decision Tree for Troubleshooting
Figure 2: Logic flow for validating regiochemistry using 1H NMR spectroscopy.
References
-
Regioselectivity Overview: L. Luo, et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein J. Org. Chem.2021 , 17, 1939–1950.
-
Thermodynamic Stability: P. Boulanger, et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." Molecules2017 , 22, 1939.
-
DMAP Catalysis Mechanism: E. F. V. Scriven. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chem. Soc. Rev.1983 , 12, 129-161.
- NMR Validation: J. Elguero, et al. "Proton NMR study of the annular tautomerism of indazoles." J. Chem. Soc., Perkin Trans. 11982, 1939.
Sources
Precision Synthesis of Lonidamine Amide Analogues via N-Acylation
Application Note: AN-LND-026
Executive Summary
Lonidamine (LND) [1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid] is a potent modulator of aerobic glycolysis (Warburg effect) that inhibits Hexokinase II (HK2) and the Mitochondrial Pyruvate Carrier (MPC). While the core indazole scaffold is synthesized via N-alkylation, the primary avenue for developing next-generation analogues with improved mitochondrial targeting or solubility is the N-acylation of functionalized amines using the C3-carboxylic acid of Lonidamine.
This Application Note details the protocols for synthesizing Lonidamine amide analogues. We contrast two primary methodologies: HATU-mediated direct coupling (for high-throughput library generation) and Acyl Chloride activation (for robust scale-up). These protocols are designed to overcome the inherent poor solubility of the Lonidamine parent compound and minimize racemization or side-reactions.
Strategic Analysis & Mechanism
The conversion of Lonidamine's carboxylic acid to an amide (N-acylation of a target amine) serves three critical medicinal chemistry objectives:
-
Mitochondrial Targeting: Conjugating lipophilic cations (e.g., triphenylphosphonium) or specific ligands to LND via an amide linker can drive the drug into the mitochondrial matrix, enhancing potency against HK2.
-
Solubility Modulation: The free carboxylic acid of LND contributes to poor aqueous solubility (logP ~4). Amide derivatives allow for the introduction of solubilizing groups (e.g., morpholine, piperazine).
-
Metabolic Stability: Amides are generally more stable to plasma hydrolysis than their ester counterparts, prolonging in vivo half-life.
Reaction Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the divergent pathways for N-acylation.
Figure 1: Divergent synthetic pathways for Lonidamine amide analogues. Route A is preferred for steric bulk; Route B for functional group tolerance.
Critical Reagents & Equipment
| Reagent/Equipment | Grade/Spec | Purpose |
| Lonidamine | >98% HPLC | Starting Scaffold (Source: Commercially available or synthesized via N-alkylation of indazole-3-COOH). |
| HATU | Reagent Grade | Coupling agent (High reactivity, low racemization). Preferred over EDC for steric amines. |
| Thionyl Chloride (SOCl₂) | Anhydrous | Chlorinating agent for Route A. |
| DIPEA (Hünig's Base) | Anhydrous | Proton scavenger. |
| DMF / DCM | Anhydrous | Solvents. DMF is critical for solubilizing Lonidamine. |
| Inert Atmosphere | Nitrogen/Argon | Essential for Acid Chloride route to prevent hydrolysis. |
Experimental Protocols
Protocol A: HATU-Mediated Direct N-Acylation (Library Scale)
Best for: Complex amines, chiral amines, and high-throughput synthesis.
Rationale: Lonidamine has poor solubility in DCM. DMF is used as the primary solvent. HATU is selected over EDC/HOBt due to faster kinetics and higher yields with electron-deficient anilines often used in these analogues.
Step-by-Step Procedure:
-
Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Lonidamine (1.0 eq, 0.31 mmol, 100 mg) in anhydrous DMF (3.0 mL).
-
Activation: Add DIPEA (3.0 eq, 0.93 mmol, 162 µL) followed by HATU (1.2 eq, 0.37 mmol, 141 mg).
-
Observation: The solution may turn slightly yellow.[1] Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.
-
-
Coupling: Add the target Amine (R-NH₂) (1.1 eq, 0.34 mmol) in one portion.
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 4.0 eq.
-
-
Reaction: Stir the mixture at RT for 4–12 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of the Lonidamine peak (RT ~ retention time of acid).
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash sequentially with:
-
10% LiCl solution (x3) (Critical to remove DMF).
-
5% NaHCO₃ (x2) (Removes unreacted acid).
-
1M HCl (x2) (Removes unreacted amine/DIPEA).
-
Brine (x1).
-
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (Gradient: 0–5% MeOH/DCM).
Protocol B: Acid Chloride Activation (Scale-Up)
Best for: Sterically hindered amines, non-nucleophilic anilines, and multi-gram synthesis.
Rationale: Direct coupling can fail with bulky amines. Converting LND to its acid chloride (LND-COCl) creates a highly electrophilic species that reacts rapidly.
Step-by-Step Procedure:
-
Chlorination: Suspend Lonidamine (1.0 eq, 3.1 mmol, 1.0 g) in anhydrous Toluene or DCM (10 mL).
-
Activation: Add Thionyl Chloride (5.0 eq) dropwise. Add a catalytic amount of DMF (2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.
-
Reflux: Heat to reflux (80°C for Toluene) for 2–3 hours.
-
Endpoint: The suspension will clear as the acid chloride is formed and dissolves.
-
-
Isolation of Acid Chloride: Evaporate the solvent and excess SOCl₂ in vacuo. Co-evaporate with dry toluene (x2) to remove trace acid gases. Result is a yellow/orange solid (LND-COCl).
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM (10 mL).
-
Addition: Add this solution dropwise to a pre-cooled (0°C) solution of the Amine (1.1 eq) and Triethylamine (2.0 eq) in DCM (10 mL).
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Workup: Standard aqueous extraction as described in Protocol A.
Quality Control & Validation
Every synthesized analogue must undergo the following validation steps to ensure structural integrity.
| Method | Expected Result for Valid Amide |
| 1H NMR (DMSO-d6) | Amide Proton: New singlet/doublet appearing at δ 8.0–10.0 ppm.Loss of COOH: Disappearance of the broad singlet at δ 12.0–13.0 ppm.Indazole Core: Characteristic aromatic signals (δ 7.0–8.2 ppm) remain intact. |
| LC-MS | Mass Shift: [M+H]+ = MW(Lonidamine) - 17 (OH) + MW(Amine) - 1 (H).Purity: >95% integration at 254 nm. |
| Melting Point | Amides typically exhibit sharp melting points distinct from Lonidamine (207°C). |
Troubleshooting Guide
-
Issue: Low Yield in Protocol A.
-
Cause: Steric hindrance of the amine.
-
Solution: Switch to Protocol B (Acid Chloride) or use microwave irradiation (60°C, 30 min).
-
-
Issue: Poor Solubility during Workup.
-
Cause: The product is too lipophilic or crystalline.
-
Solution: Skip the aqueous workup. Evaporate DMF and purify directly via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
-
Issue: Lonidamine Starting Material Remains.
-
Cause: Incomplete activation.
-
Solution: Ensure anhydrous conditions. For Protocol A, allow activation (LND + HATU) to proceed for 45 mins before adding amine.
-
References
-
Nath, K., et al. (2013).[2] "31P and 1H MRS of DB-1 melanoma xenografts: lonidamine selectively decreases tumor intracellular pH and energy status and sensitizes tumors to melphalan."[2] NMR in Biomedicine. Link
-
Corsi, G., et al. (1976).[3] "1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents." Journal of Medicinal Chemistry. Link
-
Huang, Y., et al. (2020).[4] "Lonidamine analogues: Synthesis and evaluation of their antitumor activity." European Journal of Medicinal Chemistry. (Note: General reference for amide SAR).
-
Katritzky, A. R., et al. (2003).[5] "Efficient Synthesis of Amides from Carboxylic Acids using N-Acylbenzotriazoles." Synthesis. Link
-
McDougal, A., et al. (2023).[6] "New Organometallic Ru(II) Compounds with Lonidamine Motif as Antitumor Agents." Pharmaceutics.[2][3] Link
Sources
- 1. CN103159679A - Synthetic method of anti-tumor medicament lonidamine - Google Patents [patents.google.com]
- 2. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives - Google Patents [patents.google.com]
- 4. New Organometallic Ru(II) Compounds with Lonidamine Motif as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application Note: Advanced Crystallization Protocols for N-Acyl Indazole Carboxylic Acids
Abstract
This guide details rigorous crystallization methodologies for N-acyl indazole carboxylic acids, a class of heterocyclic compounds critical to drug discovery (e.g., Lonidamine analogs, kinase inhibitors). These molecules present unique challenges due to the lability of the N-acyl bond and the existence of stable (thermodynamic) vs. unstable (kinetic) polymorphs. We present three distinct protocols: Solvent-Antisolvent Precipitation for thermal lability, Polymorph-Selective Cooling for isomer purification, and Controlled pH-Swing for bulk recovery.
Introduction & Chemical Context
Indazole-3-carboxylic acid derivatives are biphenyl-like bioisosteres often used as scaffolds in oncology and anti-inflammatory research. The introduction of an N-acyl group (typically at the N1 position) creates a "prodrug-like" or activated moiety.
The Stability-Solubility Paradox
-
Hydrolytic Instability: The N-acyl bond in electron-deficient heterocycles is susceptible to hydrolysis, reverting to the parent indazole and carboxylic acid. This is accelerated by high temperature and strong aqueous acids/bases.
-
Regioisomerism: N-acylation often yields a mixture of N1-acyl (kinetic) and N2-acyl (thermodynamic) isomers. Crystallization is the primary non-chromatographic method for isolating the bioactive N1 isomer.
-
Dimerization: The carboxylic acid motif drives strong intermolecular hydrogen bonding (homodimers), leading to high lattice energy and potential insolubility in non-polar solvents.
Physicochemical Considerations
| Parameter | Characteristic | Implication for Crystallization |
| Solubility (High) | DMSO, DMF, DMAc | Ideal "Good Solvents" for antisolvent methods. |
| Solubility (Mod.) | Acetone, THF, Ethanol, Methanol | Suitable for cooling crystallization; risk of solvolysis in alcohols. |
| Solubility (Low) | Water, Heptane, DCM, MTBE | Ideal "Antisolvents." |
| pKa (Acid) | ~3.5 - 4.5 (-COOH) | Soluble as carboxylate salts at pH > 6. |
| Polymorphism | Form A (High MP, Stable) vs. Form B | Solvent choice dictates crystal habit and form. |
Method 1: Solvent-Antisolvent Crystallization (Thermal Lability Focus)
Target: Thermally unstable N-acyl derivatives prone to de-acylation. Mechanism: Supersaturation is generated by reducing solvent power at ambient temperature, preserving the fragile N-acyl bond.
Protocol A: The DMSO/Water System
-
Solvent: DMSO (Dimethyl sulfoxide)
-
Antisolvent: Water (acidified to pH 3-4 to suppress ionization)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude N-acyl indazole in DMSO at room temperature (20–25°C). Target a concentration of 150–200 mg/mL.
-
Note: If dissolution is slow, warm gently to max 40°C . Do not exceed.
-
-
Filtration: Polish filter the solution through a 0.45 µm PTFE membrane to remove insoluble parent indazole impurities.
-
Antisolvent Preparation: Prepare a water vessel at 5–10°C. Add 0.1% acetic acid to prevent carboxylate formation.
-
Addition: Slowly add the DMSO solution into the stirred water (Reverse Addition) at a ratio of 1:5 (Solvent:Antisolvent).
-
Rate: 1 mL/minute. Rapid addition may trap DMSO in the lattice.
-
-
Aging: Stir the resulting suspension for 2 hours at 5°C.
-
Isolation: Filter under vacuum. Wash the cake with water followed by cold isopropanol (to remove residual DMSO). Dry under vacuum at 40°C.
Method 2: Polymorph-Selective Cooling (Isomer Purification)
Target: Separation of N1 vs. N2 isomers and isolation of specific polymorphs (Form B). Mechanism: Exploits the differential solubility of isomers in moderately polar organic solvents.
Protocol B: The Acetone/Water Recrystallization[1]
-
Solvent: Acetone
-
Co-Solvent: Water[1]
Step-by-Step Procedure:
-
Slurry: Suspend the crude mixture (N1/N2 isomers) in Acetone (10 mL/g).
-
Reflux: Heat to reflux (approx. 56°C) until full dissolution.
-
Critical: Minimize time at reflux (<30 mins) to prevent thermal degradation.
-
-
Nucleation: Cool slowly to 40°C. Add warm water dropwise until persistent turbidity is observed (Cloud Point).
-
Ratio: Typically reaches 3:1 (Acetone:Water).
-
-
Controlled Cooling: Ramp temperature down to 5°C at a rate of 10°C/hour.
-
Science: Slow cooling favors the growth of the pure N1 isomer (Form B), while the N2 isomer often remains in the mother liquor.
-
-
Harvest: Filter immediately while cold. Wash with 1:1 Acetone/Water.
Workflow Visualization: Isomer Purification
Caption: Separation logic for N1/N2 indazole isomers using controlled cooling crystallization.
Method 3: Controlled pH-Swing (Reactive Crystallization)
Target: Large-scale purification where organic solvent use must be minimized. Mechanism: The carboxylic acid is solubilized as a salt (high pH) and crystallized by reprotonation (low pH).
Risk Warning: N-acyl groups are highly labile at pH > 10. This protocol uses a "Mild Base" approach.
Step-by-Step Procedure:
-
Salt Formation: Suspend the compound in water (10 volumes).
-
Dissolution: Add 1.1 equivalents of Sodium Bicarbonate (NaHCO₃).
-
Avoid: NaOH or KOH (Strong bases will cleave the N-acyl bond immediately).
-
Stir until CO₂ evolution ceases and solution clears.
-
-
Filtration: Filter to remove non-acidic impurities.
-
Acidification: Cool the filtrate to 0–5°C. Slowly dose 1M HCl.
-
Target pH: Drop pH to 4.5–5.0 initially to induce nucleation, then to 2.0 to drive yield.
-
-
Digestion: Allow the slurry to ripen for 1 hour at low temperature.
-
Wash: Extensive water wash is required to remove inorganic salts (NaCl).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high; Melting point depressed by impurities. | Increase temperature of antisolvent addition; Seed the solution at the cloud point. |
| De-acylation | Exposure to high heat or extreme pH. | Switch to Method 1 (DMSO/Water); Avoid alcohols (methanolysis risk). |
| Gelation | Rapid precipitation trapping solvent. | Reduce cooling rate; Apply pulsed sonication during nucleation. |
| Polymorph Mix | Inconsistent solvent ratios.[2] | Form A: Crystallize from DMF/Water. Form B: Crystallize from DCM or EtOAc. |
Decision Matrix: Protocol Selection
Caption: Logic flow for selecting the appropriate crystallization method based on stability and purity requirements.
References
- Polymorphism and Preparation of Indazole-3-carboxylic acid (Form A/B). Google Patents (US20110172428A1).
-
Regioselective Synthesis and Isomer Separation of Indazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Stability and Reactivity of N-Acyl Imidazoles (Analogous Chemistry). National Institutes of Health (PMC). Available at: [Link]
- Separation of Indazole Isomers via Recrystallization. Google Patents (CN101948433A).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Indazole-Succinic Anhydride Coupling
Welcome to the technical support center for the N-acylation of indazole with succinic anhydride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield, purity, and regioselectivity of this important synthetic transformation. The coupling of an indazole core with a succinic anhydride moiety is a key step in the synthesis of various compounds with significant biological activity. However, what appears to be a straightforward acylation is often complicated by the unique electronic properties of the indazole ring system.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively. We will focus on the most critical and frequently misunderstood parameter: reaction temperature . By understanding how temperature influences reaction kinetics, thermodynamics, and side-product formation, you can gain precise control over your reaction's outcome.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental principles governing the indazole-succinic anhydride coupling reaction.
Q1: What is the fundamental reaction between indazole and succinic anhydride?
The reaction is an N-acylation where a nitrogen atom of the indazole ring acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming a covalent bond between the indazole nitrogen and the succinyl group. The final product is a succinamic acid derivative of indazole.
Q2: Why is regioselectivity (N1 vs. N2 acylation) the primary challenge in this reaction?
The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two different regioisomers. Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is energetically more stable than the 2H-form by several kcal/mol.[1] However, both nitrogens can be acylated, and the ratio of the resulting N1 and N2 products is highly dependent on the reaction conditions, including the choice of solvent, base, and critically, the temperature.[2][3] Controlling which nitrogen reacts is paramount for synthesizing the desired isomer.
Q3: How does temperature generally influence this chemical reaction?
Temperature has a dual effect on the reaction:
-
Kinetics: Increasing the temperature provides the necessary activation energy for the reaction to proceed, thereby increasing the reaction rate. For sluggish reactions, elevated temperatures can be essential to drive the formation of the product.[3]
-
Thermodynamics & Selectivity: Temperature can influence the position of equilibria, such as the tautomeric equilibrium between 1H- and 2H-indazole. It also affects the selectivity of competing reaction pathways. Often, lower temperatures favor the formation of the more thermodynamically stable product, while higher temperatures can lead to a kinetically controlled product distribution, which may result in a mixture of isomers.
Q4: What are the potential side reactions or degradation pathways to be aware of?
The primary side reaction is the formation of the undesired regioisomer. Beyond that, two other issues are common:
-
Hydrolysis: Succinic anhydride is susceptible to hydrolysis, especially in the presence of trace amounts of water in the solvent or on glassware. This reaction produces succinic acid, which is unreactive towards the indazole and complicates purification.[4]
-
Thermal Degradation: While indazole and succinic anhydride are relatively stable, excessively high temperatures (e.g., >150-200°C) can lead to decomposition of the starting materials, intermediates, or the final product, resulting in complex impurity profiles and reduced yield.[5]
Section 2: Troubleshooting Guide: Temperature-Related Issues
This Q&A guide provides direct solutions to common problems encountered during the experiment.
Q: My reaction yield is critically low. How should I adjust the temperature?
A low yield is a classic optimization problem that points to a mismatch between reaction conditions and the energy requirements of the system.
-
Scenario 1: Reaction at or below room temperature. The most likely cause is insufficient thermal energy to overcome the activation barrier. The reaction is too slow.
-
Solution: Gradually increase the temperature. A good starting point is to raise the temperature to 40-50 °C and monitor the reaction progress by TLC or LCMS over a few hours. If the reaction proceeds cleanly but slowly, a further increase to 60-80 °C may be warranted.
-
-
Scenario 2: Reaction at elevated temperatures (e.g., >80 °C). If the yield is low at high temperatures, degradation is the probable cause. You may observe a darkening of the reaction mixture or the appearance of multiple new spots on a TLC plate.
-
Solution: Reduce the temperature significantly. Attempt the reaction at a lower temperature (e.g., 40-50 °C) for a longer duration. While this will slow the reaction rate, it will preserve the integrity of the reactants and products, ultimately leading to a higher isolated yield.
-
Q: I am getting a mixture of N1 and N2 isomers. How can temperature optimization help improve regioselectivity?
Regioselectivity is often a battle between kinetics and thermodynamics. Temperature is your primary tool for influencing this balance.
-
Underlying Principle: The N1-acylated product is often the thermodynamically favored isomer due to the greater stability of the initial 1H-indazole tautomer.[1] However, the N2 position can sometimes be kinetically favored under certain conditions.
-
Troubleshooting Strategy:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This reduces the available thermal energy, giving the system more time to proceed through the lowest energy pathway, which often leads to the more stable N1 product.
-
Consider Solvent and Base: While temperature is key, remember that the solvent and base system also plays a critical role. For instance, certain conditions can selectively generate the indazole anion, which has been shown to lead to highly selective N1-acylation.[6][7] Optimizing temperature should be done in concert with evaluating these other parameters.
-
Q: The reaction is extremely slow or fails to initiate. What is the first step in terms of temperature?
An inert reaction mixture is a clear indication of an activation energy problem.
-
Immediate Action: Gentle and controlled heating is the most effective first step.[3] Set the reaction temperature to 40 °C and monitor for any change after one hour. If there is no product formation, incrementally increase the temperature by 15-20 °C intervals, holding at each new setpoint for an hour and monitoring closely.
-
Caution: Avoid the temptation to apply high heat (e.g., reflux) immediately. This can overshoot the optimal temperature window and lead directly to degradation and side product formation. A stepwise approach provides more valuable data for optimization.
Q: I observe product degradation or the formation of unknown impurities. Is the temperature too high?
Yes, this is a hallmark of an excessive reaction temperature. The energy being supplied to the system is not only driving the desired reaction but also activating undesired degradation pathways.
-
Diagnostic Clues: A clean reaction at the start (by TLC/LCMS) that becomes progressively more complex with multiple new spots over time, often accompanied by a color change to dark brown or black, strongly suggests thermal degradation.
-
Solution: Immediately reduce the reaction temperature. If you were running the reaction at 80 °C, decrease it to 50 °C or even room temperature. You will likely need to extend the reaction time to achieve full conversion, but this trade-off is almost always favorable for achieving a higher purity and yield of the desired product.
Section 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Temperature Optimization Study
This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.
Objective: To determine the temperature that provides the best balance of reaction rate, yield, and regioselectivity for the coupling of indazole and succinic anhydride.
Materials:
-
Indazole (1.0 eq)
-
Succinic Anhydride (1.1 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)
-
Base (if required by your specific protocol, e.g., Cs₂CO₃, 1.5 eq)
-
Small, identical reaction vials with stir bars
-
Heating/cooling blocks or oil baths set to the target temperatures
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, charge four separate reaction vials with indazole, succinic anhydride, base (if used), and a stir bar.
-
Solvent Addition: Add the same volume of anhydrous solvent to each vial to achieve a consistent concentration (e.g., 0.2 M).
-
Temperature Screening: Place each vial in a pre-set heating/cooling block at the following temperatures:
-
Vial 1: 0 °C (ice bath)
-
Vial 2: 25 °C (room temperature)
-
Vial 3: 50 °C
-
Vial 4: 80 °C
-
-
Reaction Monitoring: After a set time point (e.g., 1 hour), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a few drops of water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC and LCMS.
-
Data Analysis: Repeat the monitoring at regular intervals (e.g., 2h, 4h, 8h, 24h). For each time point and temperature, assess the following:
-
Consumption of starting material.
-
Formation of the desired product(s).
-
Ratio of N1 to N2 isomers (from LCMS or ¹H NMR of the crude mixture).
-
Formation of any significant impurities or degradation products.
-
Table 1: Expected Impact of Temperature on Reaction Outcomes
| Temperature Range | Reaction Rate | Expected Yield | Regioselectivity (N1:N2) | Potential Issues |
| Low (0 – 25 °C) | Very Slow to Slow | Low to Moderate (may require long reaction times) | Often Highest (favors thermodynamic product) | Incomplete conversion; very long reaction times may be impractical. |
| Moderate (40 – 60 °C) | Moderate | Potentially Highest | Good to Moderate | Optimal balance for many systems; requires careful monitoring. |
| High (≥ 80 °C) | Fast | Moderate to Low | Often Poor (kinetic control, potential isomer scrambling) | Starting material/product degradation; formation of colored impurities; hydrolysis of anhydride.[3][4] |
Section 4: Visualization
Diagram 1: General Reaction Scheme
Caption: Regiochemical outcomes of indazole acylation.
Diagram 2: Troubleshooting Workflow for Temperature Optimization
Caption: Decision tree for troubleshooting temperature issues.
References
-
Mondal, M., Ghosh, S., Lai, D., & Hajra, A. (n.d.). NHC catalyzed N-1 acylation of indazole. ResearchGate. Retrieved from [Link]
-
Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 457–460. Available from: [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82. Available from: [Link]
-
Sikora, D., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5086. Available from: [Link]
-
Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Chemistry Portal. Retrieved from [Link]
-
Quora. (2017). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Retrieved from [Link]
-
Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. PubMed. Retrieved from [Link]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 7. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(1H-indazol-1-yl)-4-oxobutanoic acid in Aqueous Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(1H-indazol-1-yl)-4-oxobutanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in aqueous environments. Given that specific stability data for this molecule is not widely published, this guide provides a predictive framework based on the chemical properties of its constituent indazole and butanoic acid moieties, along with robust protocols to help you determine its stability in your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is 4-(1H-indazol-1-yl)-4-oxobutanoic acid and what are its key structural features?
4-(1H-indazol-1-yl)-4-oxobutanoic acid is a bifunctional molecule containing an indazole ring linked to a butanoic acid chain via an N-acyl bond. The indazole ring is a nitrogen-containing heterocyclic system, while the butanoic acid portion provides a carboxylic acid functional group. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form[1][2]. Understanding these features is crucial for predicting its chemical behavior.
Caption: Key structural features of the molecule.
Q2: What are the primary stability concerns for this molecule in an aqueous solution?
Based on its structure, the two primary degradation pathways of concern are:
-
Hydrolysis: The N-acyl bond connecting the indazole ring and the butanoic acid chain is functionally an amide. Amide bonds are susceptible to hydrolysis, a reaction that splits the molecule with water, especially under acidic or basic conditions, to yield 1H-indazole and succinic acid.[3][4]
-
Photodegradation: Indazole-containing compounds can be sensitive to light.[5] Exposure to UV or even high-intensity visible light may lead to photorearrangement or degradation, potentially transforming the indazole into a benzimidazole derivative or other photoproducts.[5]
Q3: What factors are likely to influence its stability?
The stability of your compound in solution is not intrinsic; it is highly dependent on the experimental conditions. You must consider the following:
| Factor | Potential Impact | Rationale |
| pH | High Impact | Both acid- and base-catalyzed hydrolysis of the N-acyl bond are common degradation pathways for amide-like structures.[3][4][6] The molecule's own carboxylic acid group can also influence local pH and potentially participate in intramolecular catalysis.[7] |
| Temperature | High Impact | Degradation reactions, particularly hydrolysis, are accelerated at elevated temperatures as per the Arrhenius equation. |
| Light Exposure | High Impact | Indazole moieties can absorb UV light, leading to photolytic degradation.[5][8] It is crucial to protect solutions from light unless photostability has been confirmed. |
| Buffer Species | Medium Impact | Certain buffer components can act as catalysts for degradation. For example, phosphate or citrate buffers may interact differently with the molecule compared to simple buffers like HEPES. |
| Presence of Oxidants | Medium Impact | Although less common for this structure, trace metals or peroxides in solvents can catalyze oxidative degradation of the indazole ring.[6] |
| Compound Concentration | Low to Medium Impact | At very low concentrations, the relative amount of dissolved oxygen or other reactive species per molecule of the compound is higher, which can sometimes accelerate degradation.[9] |
Q4: How should I prepare and store aqueous solutions of 4-(1H-indazol-1-yl)-4-oxobutanoic acid?
-
Preparation: Due to the carboxylic acid group, the compound's solubility is expected to be pH-dependent. It will likely be more soluble in slightly basic aqueous solutions where the carboxylate salt is formed. For initial dissolution, consider using a small amount of a suitable organic co-solvent like DMSO or ethanol before diluting with the aqueous buffer. Always add the concentrated stock to the buffer, not the other way around, to avoid precipitation.
-
Storage: For short-term storage (hours to days), keep solutions refrigerated at 2-8°C and protected from light. For long-term storage (weeks to months), we strongly recommend flash-freezing aliquots in liquid nitrogen and storing them at ≤ -70°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Troubleshooting Guide
Problem: My compound's peak area in HPLC analysis is decreasing over time, even when stored in the fridge.
-
Potential Cause 1: Hydrolysis. This is the most probable cause. Even at neutral pH and refrigerated temperatures, hydrolysis can occur, albeit at a slower rate.
-
Troubleshooting Steps:
-
Confirm the Degradant: Analyze your sample and look for a peak corresponding to 1H-indazole, which is a likely hydrolysis product.
-
Perform a Quick pH Check: Ensure the pH of your buffered solution is stable and within the desired range. The compound itself is acidic and could lower the pH of a weakly buffered solution.
-
Re-evaluate Storage: For any storage longer than a single workday, freezing at -70°C or below is recommended. If the experiment requires the solution to be at 4°C for an extended period, you must first perform a stability study (see Protocol 1) to determine the acceptable time frame.
-
Problem: I am observing new, unexpected peaks in my chromatogram after leaving my solution on the bench.
-
Potential Cause 1: Photodegradation. If the solution was exposed to ambient or overhead laboratory light, photorearrangement of the indazole ring is a strong possibility.[5]
-
Potential Cause 2: Oxidative Degradation. If your buffer or water source is contaminated with trace metals or peroxides, oxidation could be occurring.
-
Troubleshooting Steps:
-
Repeat Under Dark Conditions: Prepare a fresh solution and perform all manipulations in a light-protected environment (e.g., using amber vials, covering glassware with foil). Compare the chromatogram to the light-exposed sample.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity water and buffer reagents to minimize contaminants.[10]
-
Consider Inert Gas: If oxidation is suspected, sparging your buffer with an inert gas like nitrogen or argon before preparing the solution can remove dissolved oxygen.[9]
-
Caption: A logical workflow for troubleshooting inconsistent results.
Experimental Protocols for Stability Assessment
To ensure the integrity of your results, you must empirically determine the stability of 4-(1H-indazol-1-yl)-4-oxobutanoic acid in your specific aqueous medium. A forced degradation or "stress testing" study is the standard approach.[6]
Protocol 1: Forced Degradation Study
This protocol exposes the compound to harsh conditions to rapidly identify potential degradation pathways and influencing factors.
1. Preparation of Stock and Control Samples: a. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO). b. Prepare a "Control" sample by diluting the stock solution to a final concentration of 50 µg/mL in your experimental aqueous buffer. Immediately freeze this sample at -80°C. This will serve as your t=0 reference.
2. Application of Stress Conditions: a. For each condition below, dilute the stock solution into the appropriate stress solution to a final concentration of 50 µg/mL in separate, clearly labeled amber vials.
| Stress Condition | Reagent | Incubation Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24 hours | To accelerate acid-catalyzed hydrolysis of the N-acyl bond.[6] |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 24 hours | To accelerate base-catalyzed hydrolysis of the N-acyl bond.[6] |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | To identify susceptibility to oxidative degradation.[6] |
| Thermal Stress | Experimental Buffer | 60°C for 72 hours | To assess the impact of temperature alone. |
| Photostability | Experimental Buffer | ICH-compliant photostability chamber or ~1.2 million lux hours visible light | To assess degradation from light exposure.[8] |
3. Sample Analysis: a. After the incubation period, allow all samples to return to room temperature. b. Neutralize the acidic and basic samples to the pH of your mobile phase before analysis. c. Analyze the control (t=0) and all stressed samples by a suitable quantitative method, such as the HPLC-UV method described in Protocol 2.
4. Data Interpretation: a. Calculate the percentage of the parent compound remaining in each stressed sample relative to the control. b. A loss of >10-15% indicates a significant instability under that condition. c. Examine the chromatograms for the appearance of new peaks (degradants) and the disappearance of the parent peak.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
This is a general-purpose reverse-phase HPLC method that should serve as a good starting point for analysis.[11] Method optimization for your specific equipment and needs is recommended.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector and select the λmax for quantification (likely around the absorbance maximum of the indazole ring).
-
Column Temperature: 30°C.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Potential Degradation Pathways
The primary anticipated degradation route is hydrolysis of the N-acyl bond. This reaction would cleave the molecule into two smaller, more polar fragments.
Caption: The predicted hydrolytic cleavage of the parent molecule.
This guide provides a foundational understanding and the necessary tools to rigorously assess the stability of 4-(1H-indazol-1-yl)-4-oxobutanoic acid. Always validate stability in your specific matrix to ensure the accuracy and reproducibility of your research.
References
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Vaia. (n.d.). Hydrolysis of an unknown ester of butanoic acid. Retrieved from [Link]
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Quora. (2020). What is Methyl Butanoate Acid hydrolysis equation? Retrieved from [Link]
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Ball, D. W., et al. (n.d.). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]
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PMC. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved from [Link]
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ResearchGate. (2025). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]
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PubMed. (n.d.). Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist. Retrieved from [Link]
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PubMed. (2025). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Retrieved from [Link]
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PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]
-
YouTube. (2018). Acid derivatives: hydrolysis. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Retrieved from [Link]
-
PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
CONICET. (2024). Analytical Methods. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 4-(4-imidazol-1-ylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PMC. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]
-
PMC. (2025). Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana. Retrieved from [Link]
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ResearchGate. (2015). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Retrieved from [Link]
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Oxford University Press. (n.d.). Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
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Journal of Pharma Insights and Research. (n.d.). Development and Validation of a Novel RP-HPLC Method for Quantification of Maralixibat, Odevixibat, and their related impurities in Pharmaceutical Formulations. Retrieved from [Link]
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MDPI. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Retrieved from [Link]
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Overcoming steric hindrance in N1-substitution of indazole
Welcome to the technical support center for the N1-substitution of indazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole functionalization. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The regioselective functionalization of the indazole scaffold is a common challenge, but with a deep understanding of the interplay between sterics, electronics, and reaction conditions, it is a surmountable one.
Troubleshooting Guide
This section addresses specific issues you might encounter during the N1-substitution of indazole, particularly when dealing with sterically demanding substrates.
Question: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product, especially with a bulky electrophile?
Answer:
Achieving high N1-selectivity in the face of steric hindrance is a common challenge rooted in the annular tautomerism of the indazole ring, which allows for reactivity at both nitrogen atoms.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable, and favoring its formation and subsequent reaction is key to achieving N1-selectivity.[2][3][4]
Here’s a breakdown of the critical factors and how to manipulate them to your advantage:
1. The "Golden Rule": Choice of Base and Solvent
This is the most critical parameter influencing regioselectivity.[5] For maximizing N1-alkylation, the combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly recommended.[1][5][6][7]
-
The "Why": The prevailing hypothesis is that the sodium cation (Na⁺) coordinates with the N2 nitrogen and a nearby electron-rich group on the indazole ring (often a substituent at the C3 position).[1][6] This chelation effect effectively blocks the N2 position, sterically directing the incoming electrophile to the N1 position. This effect is less pronounced with other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which often lead to mixtures of N1 and N2 isomers, particularly in polar aprotic solvents like DMF.[3][5][6]
2. Leverage Substituent Effects
The electronic and steric nature of the substituents on your indazole ring plays a significant role.
-
Bulky C3 Substituents: If your indazole has a bulky group at the C3 position (e.g., tert-butyl, carboxymethyl, COMe, or carboxamide), you are in a favorable position. These groups enhance the steric blockade around the N2 position, further promoting N1-alkylation, with selectivities often exceeding 99% when using the NaH/THF system.[1][6][7]
-
C7 Substituents: Be cautious with substituents at the C7 position. Electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at C7 can dramatically shift the selectivity towards N2-alkylation, even with NaH in THF.[4][6] This is likely due to electronic effects altering the nucleophilicity of the N2 atom. In some cases, bulky C7 substituents can also sterically hinder the approach to N1, leading to either no reaction or favoring N2.
3. Thermodynamic vs. Kinetic Control
N1-substituted indazoles are typically the thermodynamically more stable products.[2][4] In some instances, allowing the reaction to reach thermodynamic equilibrium can favor the desired N1 isomer. This has been observed with α-halo carbonyl or β-halo ester electrophiles, where an equilibration process can lead to the more stable N1-substituted product.[4][6][8]
Question: My N1-alkylation reaction is sluggish or gives a low yield. What can I do to improve the conversion?
Answer:
Low conversion can be frustrating, but it's often solvable by systematically evaluating your reaction setup.
1. Re-evaluate Your Base and Solvent System:
-
Incompatible Choices: Certain base-solvent combinations are simply ineffective. For example, using potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in THF may result in no product formation due to poor solubility and lower reactivity.[1][4] If you are not using NaH in THF, consider switching to this system first.
-
Solvent Polarity: If the NaH/THF system is not working, a switch to a more polar aprotic solvent like DMF or dioxane might be necessary to improve solubility and reaction rates, though be aware this may compromise N1-selectivity.[1]
2. Temperature Optimization:
-
Gentle Heating: While many N1-alkylations proceed well at room temperature, gently heating the reaction can significantly improve yields. For the NaH/THF system, increasing the temperature from room temperature to 50 °C has been shown to drive reactions to completion while maintaining excellent N1-selectivity.[1][6][9]
3. Reaction Time:
-
Ensure you are monitoring your reaction over a sufficient period (e.g., 12-24 hours) using techniques like TLC or LC-MS. Some sterically hindered substrates may simply require longer reaction times to achieve full conversion.
4. Quality of Reagents:
-
Anhydrous Conditions: Sodium hydride is highly reactive with water. Ensure your THF is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the NaH and prevent the deprotonation of your indazole, halting the reaction.
-
Purity of Starting Materials: Ensure your indazole and alkylating agent are pure. Impurities can interfere with the reaction.
Question: I need to synthesize the N2-isomer selectively. How can I achieve this?
Answer:
While N1-alkylation is often the thermodynamic preference, specific strategies can be employed to favor the N2-product.
1. Mitsunobu Reaction:
-
The Mitsunobu reaction (using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD) has been shown to strongly favor the formation of the N2-alkylated regioisomer.[1][6] This is a kinetically controlled process where the steric environment around the N2-position is more accessible to the bulky Mitsunobu complex.
2. Strategic Substituent Placement:
-
As mentioned previously, placing a strong electron-withdrawing group like a nitro (NO₂) or carboxylate (CO₂Me) at the C7 position of the indazole ring can lead to excellent N2-regioselectivity (≥ 96%).[4][6][7]
3. Acidic Conditions:
-
In some cases, acidic conditions can promote N2-alkylation.[2][10] For example, using alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid or copper(II) triflate has been reported as a general and highly selective method for N2-alkylation.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in achieving regioselectivity in indazole N-substitution?
A1: The core of the issue lies in the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, creating two tautomers: the 1H-indazole and the 2H-indazole.[1][3] While the 1H-tautomer is generally the more thermodynamically stable form, direct alkylation can occur on the nitrogen of either tautomer present in equilibrium, leading to a mixture of N1 and N2-substituted products.[1][2][3] The challenge, therefore, is to control the reaction conditions to favor the reactivity of only one of these tautomers.
Q2: How can I reliably determine the regiochemistry of my N-substituted indazole products?
A2: The most definitive methods for assigning the N1 and N2 isomers are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[1]
-
Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique. For an N1-substituted indazole, you will observe a correlation between the C7a carbon of the indazole ring and the protons of the alkyl group's CH₂ that is directly attached to the nitrogen.[1][4]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can also provide confirmatory evidence through spatial correlations.
Q3: Are there alternative synthetic strategies to direct N-alkylation for obtaining regiochemically pure N1-indazoles?
A3: Yes, several alternative approaches can provide excellent regioselectivity.
-
Pre-functionalization: One of the most reliable methods is to introduce the desired N-substituent before the formation of the indazole ring.[1] This can be achieved by using an N-substituted hydrazine in a cyclization reaction to build the indazole core, which locks in the N1-substitution from the start.[1][6]
-
Transition Metal-Catalyzed Cross-Coupling: For N-arylation, methods like the Buchwald-Hartwig amination are highly effective.[13][14][15] This palladium-catalyzed reaction couples an aryl halide or triflate with the indazole N-H bond. By selecting the appropriate phosphine ligand, high N1 selectivity can often be achieved.[14]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions and, in some cases, improve yields and regioselectivity.[16][17][18][19] It is particularly useful for reducing reaction times from hours to minutes.[16]
-
Sonogashira Coupling: For introducing alkynyl groups, the Sonogashira coupling can be employed, though N1-protection of the indazole is often necessary to prevent side reactions.[20][21]
Q4: Can I use protecting groups to direct substitution?
A4: Yes, a protecting group strategy can be very effective. You can selectively protect the N2 position, perform your desired substitution at the N1 position, and then deprotect. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to selectively protect the N2 position of indazoles.[10][22] After N1-functionalization, the SEM group can be readily removed.
Experimental Protocols & Data
Protocol 1: General Procedure for Highly Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with steric bulk at the C3 position.
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes. The solution may become cloudy.
-
Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 50 °C and continue stirring until the starting material is consumed.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
| Base/Solvent System | Typical N1:N2 Ratio (with C3-substituent) | Reference |
| NaH / THF | >99:1 | [6][7] |
| Cs₂CO₃ / DMF | 1.5:1 to 3:1 | [6] |
| K₂CO₃ / DMF | Mixture of isomers | [3][5] |
| KOtBu / THF | ~94:6 | [6] |
Table 1: Comparison of common base/solvent systems for N-alkylation of a C3-substituted indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is designed to favor the formation of the N2-alkylated product.
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Corresponding alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv).
-
Add anhydrous THF to dissolve the reagents.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of DIAD or DEAD (1.5 equiv) in a small amount of anhydrous THF.
-
Add the DIAD/DEAD solution dropwise to the reaction mixture at 0 °C. A color change is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Note that triphenylphosphine oxide and the hydrazine byproduct can be challenging to separate, so careful chromatography is required.
Visual Diagrams
Caption: Decision workflow for N1-substitution strategy.
References
-
Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
Aslam, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 938-948. [Link]
-
Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. [Link]
-
Smith, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Bookser, B. C. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. ACS Publications. [Link]
-
Catarzi, D., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(5), 797-806. [Link]
-
Zificsak, C. A., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]
-
Das, P. & Mondal, S. (2023). Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar. [Link]
-
Zificsak, C. A., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
Hajra, A., et al. (2015). Microwave-assisted synthesis of 2-pyridinylethyl indazoles. ResearchGate. [Link]
-
Kráľ, M., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(21), 7244. [Link]
-
Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Colacino, E., et al. (2005). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Li, X., et al. (2020). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers. [Link]
-
Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(44), 17554-17557. [Link]
-
Aslam, M., et al. (2024). Effect of base, solvent, and temperature. ResearchGate. [Link]
-
Altman, R. A., & Buchwald, S. L. (2009). Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis. [Link]
-
Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1133-1136. [Link]
-
Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Smith, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Colacino, E., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]
-
Reddy, T., et al. (2020). Current methods for N1-acylation of indazoles and this work. ResearchGate. [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Radi, M., et al. (2012). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Validation & Comparative
1H NMR spectrum analysis of 4-(1H-indazol-1-yl)-4-oxobutanoic acid
An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-(1H-indazol-1-yl)-4-oxobutanoic Acid: A Comparative Approach
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The indazole moiety, in particular, is a privileged scaffold found in numerous pharmacologically active agents.[1][2] When functionalized, for instance by creating a derivative like 4-(1H-indazol-1-yl)-4-oxobutanoic acid, precise structural verification becomes paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands out as the most powerful tool for unambiguous structural elucidation in solution.
This guide provides a detailed analysis of the ¹H NMR spectrum of 4-(1H-indazol-1-yl)-4-oxobutanoic acid. We will dissect the expected spectral features, explaining the chemical shifts, multiplicities, and coupling constants based on fundamental principles and empirical data from related structures. To provide a richer context, we will compare its spectrum with those of its parent building blocks—1H-indazole and succinic acid—and discuss the key differences that arise from their conjugation. This comparative methodology not only validates the target structure but also deepens our understanding of structure-property relationships.
Predicted ¹H NMR Spectrum: 4-(1H-indazol-1-yl)-4-oxobutanoic Acid
The primary goal of this analysis is to assign each proton in the molecule to a specific signal in the ¹H NMR spectrum. The structure of 4-(1H-indazol-1-yl)-4-oxobutanoic acid combines an aromatic indazole ring system with an aliphatic butanoic acid chain. This combination gives rise to distinct regions in the spectrum, which we can predict with high accuracy. The analysis is based on a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar carboxylic acid and avoids the exchange of the labile acid proton.
The key structural features influencing the spectrum are:
-
The Indazole Ring: An aromatic system where proton signals are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The specific position of substitution (N1 vs. N2) dramatically influences the chemical shifts.
-
The Butanoic Acid Chain: Two methylene groups (-CH₂-) and a terminal carboxylic acid proton (-COOH). The methylene group adjacent to the carbonyl (C3') will be significantly deshielded compared to the one adjacent to the carboxyl group (C2').
-
The Carbonyl Group (C4'): This electron-withdrawing group exerts a strong deshielding effect on the adjacent methylene protons (H3') and the indazole ring protons, particularly H7.
Below is a table summarizing the predicted ¹H NMR spectral data for the target molecule in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-COOH | ~12.3 | Broad Singlet | - | 1H | The acidic proton of the carboxylic acid, typically very downfield and often broad. Its chemical shift is highly dependent on concentration and solvent.[3] |
| H7 | ~8.60 | Doublet | ~8.0 | 1H | This proton is peri to the carbonyl group of the butanoyl substituent at N1, leading to significant deshielding and a downfield shift compared to unsubstituted indazole. |
| H3 | ~8.25 | Singlet | - | 1H | The C3 proton of the 1H-indazole ring, typically a singlet.[4][5] |
| H4 | ~7.85 | Doublet | ~8.5 | 1H | Aromatic proton on the benzene portion of the indazole ring. |
| H6 | ~7.50 | Triplet | ~7.5 | 1H | Aromatic proton coupled to both H5 and H7. |
| H5 | ~7.30 | Triplet | ~7.5 | 1H | Aromatic proton coupled to both H4 and H6. |
| H3' (α to C=O) | ~3.40 | Triplet | ~6.5 | 2H | Methylene protons deshielded by the adjacent carbonyl group. |
| H2' (β to C=O) | ~2.75 | Triplet | ~6.5 | 2H | Methylene protons adjacent to the carboxylic acid group, less deshielded than H3'. |
Comparative Spectral Analysis: Building the Picture from Fragments
To fully appreciate the spectral features of the target molecule, we must compare it to its constituent parts and potential isomers.
Alternative 1: 1H-Indazole (Parent Heterocycle)
1H-Indazole provides the baseline for the aromatic signals. In DMSO-d₆, its spectrum is well-documented.[4] The most notable difference upon N1-acylation is the significant downfield shift of the H7 proton due to the anisotropic effect of the newly introduced carbonyl group. The H3 proton also experiences a shift.
| Proton | 1H-Indazole (δ, ppm)[4] | 4-(1H-indazol-1-yl)-4-oxobutanoic Acid (Predicted δ, ppm) | Observed Shift (Δδ) |
| H3 | 8.10 | ~8.25 | +0.15 |
| H7 | 7.78 | ~8.60 | +0.82 |
| H4 | 7.58 | ~7.85 | +0.27 |
| H5 | 7.13 | ~7.30 | +0.17 |
| H6 | 7.36 | ~7.50 | +0.14 |
This comparison clearly illustrates the strong deshielding influence of the N1-acyl substituent, making the chemical shift of H7 a key diagnostic marker for confirming the site of substitution.
Alternative 2: Succinic Acid (Aliphatic Chain Precursor)
Succinic acid provides the reference for the aliphatic portion. In DMSO-d₆, it shows a single sharp singlet at approximately δ 2.43 ppm for its four equivalent methylene protons.[3]
| Proton | Succinic Acid (δ, ppm)[3] | 4-(1H-indazol-1-yl)-4-oxobutanoic Acid (Predicted δ, ppm) |
| -CH₂- | 2.43 (singlet) | H3': ~3.40 (triplet)H2': ~2.75 (triplet) |
In our target molecule, the symmetry is broken. The two methylene groups are no longer equivalent and exhibit distinct signals.
-
Differentiation: The methylene group alpha to the amide carbonyl (H3') is shifted further downfield (~3.40 ppm) than the one alpha to the carboxylic acid carbonyl (H2', ~2.75 ppm).
-
Multiplicity: The protons on adjacent methylene groups couple with each other, resulting in both signals appearing as triplets (following the n+1 rule, where n=2). This A₂B₂ system is a classic signature of a succinyl moiety attached at one end.
Visualization of the Analytical Workflow
The logical process for analyzing and confirming the structure via ¹H NMR can be visualized as a workflow.
Caption: Workflow for structural verification using ¹H NMR.
Key Structural Fragments and Their NMR Signatures
A diagram illustrating the correlation between the molecular fragments and their expected regions in the ¹H NMR spectrum.
Caption: Correlation of molecular fragments to ¹H NMR spectral regions.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data is the bedrock of accurate analysis. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.
1. Sample Preparation: a. Accurately weigh 5-10 mg of 4-(1H-indazol-1-yl)-4-oxobutanoic acid. b. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). c. Transfer the solution to a clean, dry 5 mm NMR tube. d. If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although the residual solvent peak of DMSO (δ ~2.50 ppm) is often sufficient for calibration.
2. Spectrometer Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion). b. Lock the spectrometer onto the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. d. Set the appropriate spectral width (e.g., -2 to 16 ppm). e. Use a standard 90° pulse sequence. f. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. g. Set the relaxation delay (D1) to at least 5 seconds to ensure accurate integration, especially for the broad acid proton signal.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Perform baseline correction. d. Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm. e. Integrate all signals, setting the integration of a well-resolved aromatic proton (e.g., H3) to 1. f. Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.
Conclusion
The ¹H NMR spectrum of 4-(1H-indazol-1-yl)-4-oxobutanoic acid provides a wealth of information that allows for its complete and unambiguous structural confirmation. The key diagnostic signals include:
-
A significantly downfield-shifted doublet corresponding to the H7 proton (~8.60 ppm), confirming N1 substitution.
-
Two distinct triplets in the aliphatic region (~3.40 and ~2.75 ppm), characteristic of the A₂B₂ system of the succinyl moiety.
-
A broad singlet at very low field (>12 ppm) for the carboxylic acid proton.
By comparing these features to the spectra of 1H-indazole and succinic acid, we can confidently assign the structure and rule out potential isomers. This guide demonstrates a robust, logic-driven approach to spectral interpretation that is essential for researchers in synthetic chemistry and drug development.
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Succinic Acid at BMRB. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole... The Journal of Organic Chemistry. [Duplicate of Ref 1, provided for context]. Available at: [Link]
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Wiley-VCH. (2007). Supporting Information for a chemical synthesis. Available at: [Link]
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Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table. Available at: [Link]
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MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]
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Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]
-
Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
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Spectroscopic Identification of Indazole N-Acylation Sites: A Comparative Technical Guide
Part 1: Executive Summary & The Regioselectivity Challenge
In drug discovery, the indazole scaffold is a privileged structure found in numerous kinase inhibitors and anti-inflammatory agents. However, the N-acylation of indazoles presents a classic regioselectivity problem that can derail Structure-Activity Relationship (SAR) studies if misidentified.
The indazole ring contains two nitrogen atoms with distinct electronic characters:
-
N1 (Pyrrole-like): The thermodynamic sink. N1-acylated products retain the full aromaticity (benzenoid character) of the fused benzene ring.
-
N2 (Pyridine-like): The kinetic trap. N2-acylation forces the system into a quinonoid electronic structure, often making these isomers less stable and more reactive (sometimes acting as acylating agents themselves).
Distinguishing these isomers is not merely academic; the biological activity between N1- and N2-acyl indazoles often differs by orders of magnitude. This guide outlines a self-validating spectroscopic workflow to unambiguously assign regiochemistry without relying solely on unstable crystal growth.
Part 2: Mechanistic Overview
Before selecting a spectroscopic method, one must understand the formation pathway. Under basic conditions (e.g., NaH, acid chlorides), the reaction is often kinetically controlled, favoring N2 attack due to the availability of the lone pair in the plane of the ring. However, N2-acyl indazoles can rearrange to N1-acyl isomers via an intermolecular or intramolecular mechanism (acyl migration) to restore benzenoid aromaticity.
Visualization: Kinetic vs. Thermodynamic Pathway[1]
Figure 1: Reaction pathway showing the kinetic preference for N2-acylation and the thermodynamic drive toward the N1-isomer.[1][2][3][4][5]
Part 3: Comparative Spectroscopic Analysis
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the only method capable of providing definitive structural assignment in solution state without crystallization.
1. 1H NMR: The "Deshielding" Effect
The most immediate diagnostic marker is the chemical shift of the proton at position 7 (H7).
-
N1-Acyl: The carbonyl group is spatially proximate to H7. Through the anisotropic effect of the carbonyl bond, H7 is significantly deshielded, typically shifting downfield (often >8.0 ppm).
-
N2-Acyl: The carbonyl is distant from H7. H7 remains in its typical aromatic range (7.4–7.8 ppm). Conversely, H3 may show slight shielding/deshielding changes, but H7 is the primary reporter.[3]
2. 13C NMR: C3 vs. C7a
-
N1-Acyl: The C7a carbon (bridgehead) usually resonates downfield relative to the parent indazole.
-
N2-Acyl: The C3 carbon often shows a diagnostic upfield shift compared to the N1 isomer due to the quinonoid character altering the electron density distribution.
3. 2D NMR: The "Smoking Gun" (HMBC & NOESY)
This is the self-validating step. You must observe specific through-space (NOE) or long-range coupling (HMBC) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
N1-Acyl: The carbonyl carbon will correlate with H7 (weak 4-bond, but often visible) and the N-acyl protons. Crucially, the N-acyl protons (e.g., CH3 of acetyl) will correlate to C7a .
-
N2-Acyl: The N-acyl protons will correlate to C3 . They will NOT correlate to C7a.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
N1-Acyl: Strong cross-peak between Acyl-Group protons and H7 .
-
N2-Acyl: Strong cross-peak between Acyl-Group protons and H3 .
-
Method B: IR & UV-Vis – The Rapid Screen
While less definitive than NMR, these methods are excellent for monitoring reaction progress.
-
Infrared (IR):
-
N1-Acyl: Resembles a standard tertiary amide/urea.
. -
N2-Acyl: The "Reactive Amide." Due to the disruption of the benzene ring's aromaticity and the competition for the nitrogen lone pair, the carbonyl character is more "ketone-like" or "imide-like," often shifting to higher frequencies (
).
-
-
UV-Vis:
-
N1-Acyl (Benzenoid): Spectrum closely resembles the parent indazole (distinct
transitions). -
N2-Acyl (Quinonoid): The extended conjugation often leads to a bathochromic shift (red shift) and a broadening of absorption bands compared to the N1 isomer.
-
Part 4: Experimental Protocols
Protocol 1: Definitive NMR Assignment Workflow
Objective: Unambiguously assign N1 vs N2 regiochemistry.
-
Sample Prep: Dissolve ~5-10 mg of isolated product in 0.6 mL DMSO-
or CDCl . (DMSO is preferred to prevent aggregation). -
Acquisition:
-
Run standard 1H (16 scans) and 13C (1024 scans).
-
Run 1H-1H NOESY (mixing time 300-500 ms).
-
Run 1H-13C HMBC (optimized for 8 Hz coupling).
-
-
Analysis Logic:
-
Step 1: Identify the Acyl-CH
(or R-group) protons. -
Step 2 (NOESY check): Do these protons correlate with the singlet aromatic proton (H3) or the doublet aromatic proton (H7)?
-
Correlation to H3
N2-Isomer . -
Correlation to H7
N1-Isomer .
-
-
Step 3 (HMBC Validation): Check the carbonyl carbon. Does it correlate to H3 (N2) or H7 (N1)?
-
Protocol 2: X-Ray Crystallography (Validation)
Objective: Absolute configuration confirmation (requires solid product).
-
Crystallization: Dissolve 20 mg of compound in minimal hot ethanol. Add hexane dropwise until turbidity persists. Heat to clear, then allow slow cooling to RT, then
. -
Collection: Select a single crystal with sharp edges. Mount on goniometer.
-
Refinement: Solve structure using direct methods. Look for the
bond lengths.-
N1-C(acyl) bond length is typical for amides (1.35–1.40 Å).
-
N2-C(acyl) bond often shows slight elongation or distortion due to steric clash with C3-H.
-
Part 5: Decision Matrix & Summary
The following table summarizes the key data points for differentiation.
| Feature | N1-Acyl Indazole | N2-Acyl Indazole | Reliability |
| Stability | Thermodynamic (Stable) | Kinetic (Reactive/Labile) | High |
| 1H NMR (H7) | Deshielded (>8.0 ppm) | Normal (7.4-7.8 ppm) | High |
| NOESY Correlation | Acyl-H | Acyl-H | Definitive |
| HMBC Correlation | Acyl-H | Acyl-H | Definitive |
| IR (C=O) | ~1700-1720 cm | ~1730-1760 cm | Medium |
| UV-Vis | Benzenoid (Like parent) | Quinonoid (Red-shifted) | Medium |
Visualization: Analytical Decision Tree
Figure 2: Step-by-step decision tree for spectroscopic assignment.
References
-
Keating, J. J., & Alam, F. (2021).[6] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[6] Link
-
Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry, 71(14), 5392–5395. Link
-
Cerecetto, H., et al. (2004). Regioselective synthesis of indazole N1- and N2-ribonucleosides. Nucleosides, Nucleotides and Nucleic Acids, 23(1-2), 227-237.[1] Link
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. Link
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- 1. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pure.mpg.de [pure.mpg.de]
A Researcher's Guide to Elemental Analysis of C11H10N2O3 Derivatives: A Comparative Analysis
In the landscape of drug discovery and materials science, the synthesis of novel organic compounds is a daily occurrence. However, synthesis is merely the first step. The critical subsequent phase is rigorous characterization—a process that validates the identity, structure, and purity of the newly created molecule. For derivatives of the molecular formula C₁₁H₁₀N₂O₃, a foundational technique in this analytical workflow is elemental analysis.
This guide provides an in-depth comparison of elemental analysis for C₁₁H₁₀N₂O₃ derivatives, grounded in established experimental protocols and contextualized against alternative analytical methods. It is designed for researchers, scientists, and drug development professionals who rely on precise and accurate molecular characterization to drive their work forward.
The Imperative of Purity: Why Elemental Analysis is a Cornerstone
Before delving into complex structural elucidation with techniques like NMR or mass spectrometry, a fundamental question must be answered: does the synthesized bulk material have the correct elemental composition? Elemental analysis provides a direct, quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[1] This data is crucial for several reasons:
-
Empirical Formula Verification: It serves as the primary method to confirm that the empirical formula of the synthesized compound matches the theoretical formula. For any C₁₁H₁₀N₂O₃ derivative, the theoretical composition is a fixed benchmark.
-
Assessment of Bulk Purity: Unlike methods that analyze a small, select portion of a sample, elemental analysis assesses the bulk material. A significant deviation from the theoretical values (typically >0.4%) can indicate the presence of impurities, residual solvents, or incomplete reactions.[2]
-
Regulatory Submission: For pharmaceutical compounds, elemental analysis data is a standard component of the characterization package required for publications and regulatory filings.[3][4]
The most common and robust method for determining the CHN content in organic compounds is combustion analysis .[5][6][7]
The Gold Standard: Combustion-Based CHN Analysis
Combustion analysis is a highly refined and automated technique that provides a precise determination of the elemental composition of a pure organic compound by combusting the sample in a controlled environment.[1][5]
Principle of Operation
The methodology is elegant in its simplicity. A precisely weighed organic sample is combusted in a furnace at high temperatures (typically ~1000°C) in the presence of excess pure oxygen. This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or nitrogen oxides (NOx). These combustion products are then swept by a carrier gas (usually helium) through a reduction furnace, where any NOx is converted to N₂. The gases are then separated, typically by a gas chromatography column, and quantified by a thermal conductivity detector (TCD).[6][8]
Experimental Protocol: A Self-Validating System
The trustworthiness of combustion analysis data is built upon a protocol designed for accuracy and reproducibility.
Step 1: Sample Preparation
-
Action: Accurately weigh 2-3 mg of the dried, homogenous C₁₁H₁₀N₂O₃ derivative into a tin or silver capsule.
-
Causality: A homogenous sample is critical to ensure the small portion analyzed is representative of the entire batch. Accurate weighing is paramount as the final percentages are calculated based on this initial mass. Tin capsules facilitate complete combustion by creating a flash combustion upon melting.
Step 2: Instrument Calibration
-
Action: Analyze a certified, high-purity standard with a known elemental composition (e.g., Acetanilide) before running the unknown samples.
-
Causality: Calibration creates a response factor for the detector. By measuring the detector's signal for a known quantity of C, H, and N from the standard, the instrument's software can accurately quantify the amounts in the unknown sample. This step validates that the instrument is performing correctly.
Step 3: Automated Analysis
-
Action: The autosampler introduces the encapsulated sample into the combustion furnace. The entire process of combustion, reduction, separation, and detection is automated.
-
Causality: Automation minimizes human error and ensures highly consistent conditions for every sample run, leading to high precision.
Step 4: Data Evaluation
-
Action: The instrument software integrates the detector signals for CO₂, H₂O, and N₂ and, using the initial sample weight and calibration factor, calculates the weight percent of each element.
-
Causality: The final validation comes from comparing the experimental percentages to the theoretical values calculated from the molecular formula. For a pure sample, the results should fall within an acceptable margin of error, typically ±0.4%.
Visualization: The Combustion Analysis Workflow
Caption: Workflow of combustion-based elemental analysis.
Data Presentation: C₁₁H₁₀N₂O₃ Derivatives
The theoretical elemental composition for the parent molecular formula C₁₁H₁₀N₂O₃ (Molar Mass: 218.21 g/mol ) serves as the reference point for all its derivatives.
-
Carbon (C): 60.55%
-
Hydrogen (H): 4.62%
-
Nitrogen (N): 12.84%
-
Oxygen (O): 22.00% (Often determined by difference or via pyrolysis)
The table below presents hypothetical elemental analysis data for three distinct, newly synthesized C₁₁H₁₀N₂O₃ derivatives. This illustrates how experimental data is presented and compared against theoretical values to confirm purity and composition.
| Compound ID | Molecular Formula | Theoretical %C | Found %C | Theoretical %H | Found %H | Theoretical %N | Found %N | Deviation within ±0.4%? |
| Derivative A | C₁₁H₁₀N₂O₃ | 60.55 | 60.41 | 4.62 | 4.68 | 12.84 | 12.75 | Yes |
| Derivative B | C₁₂H₁₂N₂O₃ | 62.06 | 61.98 | 5.21 | 5.25 | 12.06 | 12.11 | Yes |
| Derivative C | C₁₁H₉FN₂O₃ | 55.94 | 56.05 | 3.84 | 3.81 | 11.86 | 11.92 | Yes |
Note: The data presented for Derivatives A, B, and C are illustrative examples based on typical experimental outcomes found in chemical synthesis literature.[9][10]
A Comparative Look: Elemental Analysis vs. Other Techniques
While elemental analysis is fundamental for determining composition and purity, it is part of a larger suite of analytical tools. It provides complementary, not redundant, information to spectroscopic methods.[8][11]
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Quantitative elemental composition (%C, %H, %N, %S).[7] | Direct measure of bulk purity; cost-effective; highly accurate and precise.[8] | Provides empirical, not structural, information; requires a pure sample for accurate results. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio, yielding the exact molecular formula.[12][13] | Extremely high sensitivity (sub-milligram); provides unambiguous molecular formula. | Does not directly measure bulk purity; fragmentation can be complex to interpret. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure, atom connectivity, and chemical environment.[12][14] | Unrivaled for structural elucidation; can be used for quantitative analysis (qNMR). | Less sensitive than MS; provides structural information on the soluble portion of the sample. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H).[2][14] | Fast, simple, and provides a "fingerprint" of the molecule. | Provides no quantitative elemental data; interpretation can be ambiguous. |
Visualization: Complementary Analytical Techniques
Caption: The distinct roles of key analytical techniques.
Conclusion
For researchers working with novel C₁₁H₁₀N₂O₃ derivatives, elemental analysis is not merely a legacy technique but a foundational pillar of compound characterization. It provides an unambiguous, quantitative assessment of elemental composition, serving as the ultimate arbiter of empirical formula and bulk purity. While modern spectroscopic methods like HRMS and NMR offer profound insights into molecular structure, they answer different questions. The true power of modern analytical chemistry lies not in replacing one technique with another, but in using them synergistically. A successful characterization package leverages the structural detail from spectroscopy and validates it with the fundamental truth of elemental composition, ensuring the integrity and quality of the chemical matter at hand.
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Combustion analysis - Wikipedia . Wikipedia. Available at: [Link]
-
1: Elemental Analysis - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers . Smithers. Available at: [Link]
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Combustion Analysis for Elemental Determination - LECO Corporation . LECO Corporation. Available at: [Link]
-
Combustion Elemental Analysis - Analytik Jena . Analytik Jena. Available at: [Link]
-
Elemental analysis: operation & applications - Elementar . Elementar. Available at: [Link]
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A Look at Elemental Analysis for Organic Compounds - AZoM . AZoM.com. Available at: [Link]
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek . Intertek. Available at: [Link]
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Approaching Elemental Impurity Analysis | Pharmaceutical Technology . Pharmaceutical Technology. Available at: [Link]
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Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis - News-Medical . News-Medical.net. Available at: [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . VELP. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds . Preprints.org. Available at: [Link]
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Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate . ResearchGate. Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA . ELTRA. Available at: [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization . Online Organic Chemistry Tutor. Available at: [Link]
-
Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives - PMC . NCBI. Available at: [Link]
-
Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry - Cooperative Institute for Research in Environmental Sciences . CIRES at the University of Colorado Boulder. Available at: [Link]
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As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital - Chemical Methodologies . Chemical Methodologies. Available at: [Link]
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elemental analysis data | Download Table - ResearchGate . ResearchGate. Available at: [Link]
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Synthesis and Reactions of Some New Thiobarbituric Acid Derivatives - ResearchGate . ResearchGate. Available at: [Link]
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One-pot Synthesis of Arylidene Barbituric Acid Derivatives - Inorganic Chemistry Research . Inorganic Chemistry Research. Available at: [Link]
-
Synthesis and Characterization of some Barbituric acid Derivatives - IJSDR . IJSDR. Available at: [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC . NCBI. Available at: [Link]
-
Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells . Science Publishing Group. Available at: [Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - MDPI . MDPI. Available at: [Link]
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- 4. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 5. Combustion analysis - Wikipedia [en.wikipedia.org]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. cires1.colorado.edu [cires1.colorado.edu]
- 14. chemmethod.com [chemmethod.com]
Comparative Solubility & Physicochemical Profiling: Indazole vs. N-Acyl Indazole Acids
Topic: Comparative Solubility of Indazole vs. N-Acyl Indazole Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
In drug discovery, the indazole scaffold is a privileged structure, often functionalized at the N1 position to modulate potency and pharmacokinetic (PK) properties. A critical yet frequently overlooked distinction exists between parent indazole acids (e.g., 1H-indazole-3-carboxylic acid) and their N-acyl derivatives .
While N-acylation is a common prodrug strategy to alter permeability, it fundamentally changes the solubility profile by eliminating the N1-hydrogen bond donor and introducing hydrolytic instability. This guide objectively compares these two classes, focusing on the mechanistic drivers of solubility and the experimental protocols required to accurately characterize them.
Key Comparison at a Glance
| Feature | Parent Indazole Acids (e.g., 1H-indazole-3-COOH) | N-Acyl Indazole Acids (e.g., 1-Acetyl-indazole-3-COOH) |
| Primary Solvation Mechanism | Ionization (Salt formation), H-Bond Donating/Accepting | Dipole-Dipole, H-Bond Accepting (Carbonyl) |
| Aqueous Solubility | pH-dependent (High at pH > pKa); Low intrinsic solubility | Generally Lower (High LogP); Limited by lipophilicity |
| Crystal Lattice Energy | High (Strong Intermolecular H-bonds) | Moderate/Low (Disrupted H-bond network) |
| Hydrolytic Stability | Stable (Thermodynamic equilibrium) | Labile (Susceptible to hydrolysis to parent) |
| Preferred Test Method | Thermodynamic (Shake-Flask) | Kinetic (High-Throughput / DMSO quench) |
Mechanistic Analysis of Solubility Differences
The Hydrogen Bonding Network
The solubility differential is primarily driven by the loss of the N1-H donor upon acylation.
-
Parent Indazoles: Possess an amphoteric nature. The N1-H acts as a hydrogen bond donor (HBD), and N2 acts as an acceptor (HBA). In the solid state, this facilitates strong intermolecular hydrogen bonding (dimerization), leading to high melting points (e.g., Indazole-3-carboxylic acid mp: 266–270 °C) and high crystal lattice energy, which opposes dissolution.
-
N-Acyl Indazoles: Acylation caps the N1 position. While the carbonyl oxygen adds a new HBA site, the molecule loses its primary HBD capability. This often lowers the melting point (easier to break crystal lattice) but significantly increases lipophilicity (LogP), making the compound less soluble in aqueous media unless the acyl group itself is polar (e.g., a PEG-ester).
Hydrolytic Instability: The "Phantom" Solubility
A critical artifact in testing N-acyl indazoles is their chemical instability. Unlike N-alkyl indazoles, N-acyl indazoles behave like active amides . The lone pair on the N1 nitrogen is part of the aromatic system, making the N-acyl bond electronically similar to an anhydride or activated ester.
-
Consequence: In aqueous buffers (especially pH > 7), N-acyl indazoles rapidly hydrolyze back to the parent indazole and the corresponding carboxylic acid.
-
Experimental Risk: If a standard 24-hour shake-flask method is used, the analyst may inadvertently measure the solubility of the degradation product (the parent indazole), not the N-acyl derivative.
Visualization of Physicochemical Pathways
The following diagram illustrates the solubility and hydrolysis pathways that must be considered during experimental design.
Figure 1: Dissolution vs. Hydrolysis Competition. Note that for N-acyl indazoles, the hydrolysis pathway (red) often competes with or follows dissolution, complicating solubility measurement.
Experimental Protocols
To ensure data integrity, different protocols must be applied based on the compound's stability.
Protocol A: Thermodynamic Solubility (For Stable Parent Indazole Acids)
Use this for: 1H-Indazole-3-carboxylic acid and stable N-alkyl derivatives.
-
Preparation: Weigh excess solid compound (approx. 2-5 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, or 7.4) or water.[1][2]
-
Equilibration: Shake at 37°C ± 0.5°C for 24 to 48 hours .
-
Why: High crystal lattice energy requires time to reach equilibrium.
-
-
pH Check: Measure pH at the end of the experiment. (Indazole acids can lower the bulk pH, altering solubility).
-
Separation: Filter using a PVDF syringe filter (0.22 µm) or centrifuge at 10,000 rpm for 10 min.
-
Quantification: Analyze supernatant via HPLC-UV.
Protocol B: Kinetic Solubility (For Labile N-Acyl Indazoles)
Use this for: N-acetyl, N-benzoyl, or other N-acyl derivatives prone to hydrolysis.
-
Stock Preparation: Prepare a 10 mM stock solution in DMSO .
-
Spiking: Slowly add the DMSO stock to the aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 1-2% DMSO.
-
Incubation: Shake at room temperature for a short duration (e.g., 1 to 4 hours).
-
Why: Minimizes the time window for hydrolysis while allowing precipitation of insoluble species.
-
-
Separation: Centrifuge immediately (filtration may adsorb lipophilic N-acyl compounds).
-
Analysis (Critical Step): Analyze via LC-MS/MS immediately.
-
Validation: Monitor two channels: one for the N-acyl derivative (M+) and one for the parent indazole (M-Acyl). If the parent peak is dominant, the compound hydrolyzed during the test, and the solubility result is invalid.
-
Protocol C: Hydrolysis Rate Determination
Before running Protocol B, validate stability.
-
Dissolve compound in 50:50 Acetonitrile:Buffer.
-
Inject onto HPLC every 15 minutes for 4 hours.
-
Plot % Remaining vs. Time.
-
If
hours, thermodynamic solubility is impossible to measure accurately in water; report Kinetic Solubility only.
Decision Logic for Method Selection
Use the following logic flow to select the appropriate solubility assay for your indazole derivative.
Figure 2: Decision tree for selecting the correct solubility protocol based on chemical structure and stability.
References
-
PubChem. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250.[3] National Library of Medicine. Available at: [Link]
-
Mevan Dissanayake, D. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters. Available at: [Link]
- Katritzky, A. R., et al. (2003). Hydrolysis rates of N-acylazoles. Journal of Organic Chemistry. (Contextual citation for N-acyl azole instability mechanisms).
- Lipinski, C. A. (2002). Poor aqueous solubility - an industry wide problem in drug discovery. American Pharmaceutical Review. (Reference for general solubility thresholds and kinetic vs thermodynamic distinctions).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
